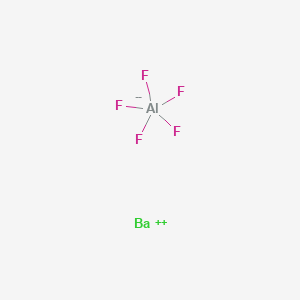
barium(2+);pentafluoroaluminum(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
barium(2+);pentafluoroaluminum(2-) is a chemical compound with the molecular formula Ba(AlF5). This compound is known for its unique properties and applications in various fields, including chemistry, materials science, and industrial processes. It is composed of barium cations and pentafluoroaluminate anions, forming a crystalline structure that exhibits interesting chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of aluminate(2-), pentafluoro-, barium (1:1) typically involves the reaction of barium fluoride (BaF2) with aluminum fluoride (AlF3) under controlled conditions. The reaction is carried out in a high-temperature furnace, where the reactants are mixed in stoichiometric proportions and heated to temperatures around 800-1000°C. The reaction can be represented as follows:
BaF2+AlF3→Ba(AlF5)
Industrial Production Methods: In industrial settings, the production of aluminate(2-), pentafluoro-, barium (1:1) involves large-scale reactors where the reactants are continuously fed into the system. The reaction is carefully monitored to ensure optimal yield and purity of the product. The resulting compound is then purified through recrystallization and other separation techniques to obtain high-purity aluminate(2-), pentafluoro-, barium (1:1).
Análisis De Reacciones Químicas
Types of Reactions: barium(2+);pentafluoroaluminum(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of higher oxidation state products.
Reduction: It can be reduced by strong reducing agents, resulting in the formation of lower oxidation state products.
Substitution: The pentafluoroaluminate anion can undergo substitution reactions with other halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Substitution: Halide exchange reactions can be carried out using halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products Formed:
Oxidation: Higher oxidation state products such as barium hexafluoroaluminate (Ba(AlF6)).
Reduction: Lower oxidation state products such as barium tetrafluoroaluminate (Ba(AlF4)).
Substitution: Substituted aluminate compounds with different halide or nucleophile groups.
Aplicaciones Científicas De Investigación
barium(2+);pentafluoroaluminum(2-) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other aluminate compounds and as a reagent in various chemical reactions.
Materials Science: Employed in the production of advanced materials, including ceramics and composites, due to its unique properties.
Industry: Utilized in industrial processes such as catalysis, where it acts as a catalyst or catalyst support.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of aluminate(2-), pentafluoro-, barium (1:1) involves its interaction with specific molecular targets and pathways. The compound can act as a Lewis acid, accepting electron pairs from Lewis bases in various chemical reactions. This property makes it useful in catalysis and other applications where electron transfer processes are involved. The pentafluoroaluminate anion can also participate in coordination chemistry, forming complexes with metal ions and other ligands.
Comparación Con Compuestos Similares
Aluminate(2-), tetrafluoro-, barium (11): Similar structure but with one less fluorine atom.
Aluminate(2-), hexafluoro-, barium (11): Similar structure but with one more fluorine atom.
Aluminate(2-), pentafluoro-, calcium (11): Similar anion but with calcium instead of barium.
Uniqueness: barium(2+);pentafluoroaluminum(2-) is unique due to its specific combination of barium and pentafluoroaluminate, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
Propiedades
Número CAS |
25165-45-1 |
|---|---|
Fórmula molecular |
AlBaF5 |
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
barium(2+);pentafluoroaluminum(2-) |
InChI |
InChI=1S/Al.Ba.5FH/h;;5*1H/q+3;+2;;;;;/p-5 |
Clave InChI |
SDZCQEZKLVAFLW-UHFFFAOYSA-I |
SMILES |
F[Al-2](F)(F)(F)F.[Ba+2] |
SMILES canónico |
F[Al-2](F)(F)(F)F.[Ba+2] |
Key on ui other cas no. |
25165-45-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















